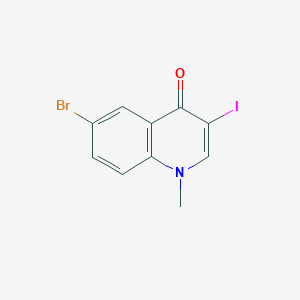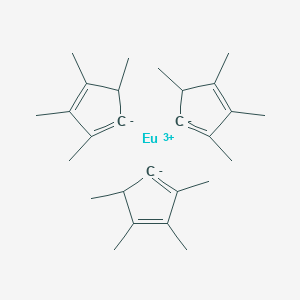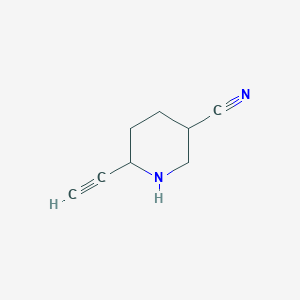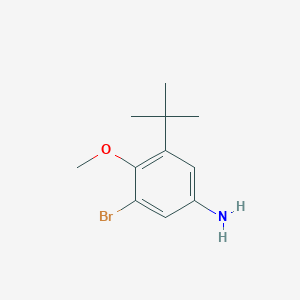
6-Bromo-3-iodo-1-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and iodine atoms at the 6th and 3rd positions, respectively, along with a methyl group at the 1st position and a ketone group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of 1-methylquinolin-4-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to achieve selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group at the 4th position can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.
Applications De Recherche Scientifique
6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the synthesis of organic materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-methyl-1H-quinolin-4-one: Lacks the iodine atom at the 3rd position.
3-Iodo-1-methyl-1H-quinolin-4-one: Lacks the bromine atom at the 6th position.
1-Methyl-1H-quinolin-4-one: Lacks both bromine and iodine atoms.
Uniqueness
6-Bromo-3-iodo-1-methyl-1H-quinolin-4-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C10H7BrINO |
|---|---|
Poids moléculaire |
363.98 g/mol |
Nom IUPAC |
6-bromo-3-iodo-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H7BrINO/c1-13-5-8(12)10(14)7-4-6(11)2-3-9(7)13/h2-5H,1H3 |
Clé InChI |
HPRYLBQIGJETMV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C1C=CC(=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)


![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)

